(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol can be achieved through various methods. One common approach involves the extraction of limonene from citrus peels followed by its purification. Another method includes the chemical synthesis from isoprene units through a series of reactions involving cyclization and hydroxylation .
Industrial Production Methods
Industrial production of this compound typically involves the steam distillation of citrus peels to extract limonene, followed by fractional distillation to purify the compound. This method is preferred due to its cost-effectiveness and the availability of citrus peels as a byproduct of the juice industry .
Chemical Reactions Analysis
Types of Reactions
(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carvone and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro-limonene.
Substitution: It can undergo electrophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens and acids are used for substitution reactions.
Major Products Formed
Oxidation: Carvone, carveol, and perillyl alcohol.
Reduction: Dihydro-limonene.
Substitution: Halogenated limonene derivatives.
Scientific Research Applications
(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the formulation of fragrances, flavors, and cleaning agents.
Mechanism of Action
The mechanism of action of (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. Additionally, it can interact with cell membranes, altering their fluidity and permeability, which contributes to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
D-Limonene: A stereoisomer of (4R)-limonene with similar properties but different spatial arrangement.
Carvone: An oxidation product of limonene with distinct flavor and fragrance properties.
Perillyl Alcohol: Another oxidation product with potential therapeutic applications.
Uniqueness
(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol is unique due to its specific stereochemistry, which imparts distinct biological activities and industrial applications compared to its isomers and derivatives .
Properties
IUPAC Name |
(4R)-1-(hydroxymethyl)-4-prop-1-en-2-ylcyclohex-2-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(2)9-3-5-10(12,7-11)6-4-9/h3,5,9,11-12H,1,4,6-7H2,2H3/t9-,10?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENWKJRXARYCGC-RGURZIINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C=C1)(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CCC(C=C1)(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558137 |
Source
|
Record name | (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1276016-63-7 |
Source
|
Record name | (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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